(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
(5S)-5-(aminomethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-9-13-10-17(14(18)20-13)12-3-1-11(2-4-12)16-5-7-19-8-6-16/h1-4,13H,5-10,15H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZALKCNAYMXWQM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Reductive Amination
The traditional method for synthesizing (S)-5-aminomethyl-3-(3-fluoro-4-morpholinophenyl)-1,3-oxazolidin-2-one involves reductive amination starting from (R)-N-[[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methanol. This intermediate is converted to its mesylate derivative via treatment with methanesulfonyl chloride, followed by substitution with sodium azide to yield the corresponding azide. Subsequent hydrogenation over 10% palladium/carbon catalyst reduces the azide to the primary amine, which is acetylated to produce linezolid.
Key Challenges :
-
Safety Risks : The use of sodium azide, a highly toxic and explosive compound, necessitates stringent safety protocols.
-
Cost and Complexity : Palladium catalysts and high-pressure hydrogenation equipment increase operational costs.
-
Optical Purity : Racemization risks during mesylation and azide substitution require careful control to maintain enantiomeric excess (e.e.) >99%.
Improved Catalytic and Chiral Synthon-Based Approaches
Chiral Chloroformate Intermediates
A breakthrough methodology employs (S)-1-azido-3-chloropropan-2-yl chloroformate (3a ) or (S)-1-phthalimido-3-chloropropan-2-yl chloroformate (3b ) as chiral synthons. These intermediates react with 3-fluoro-4-morpholinobenzenamine under mild conditions (room temperature, potassium carbonate) to form carbamates, which cyclize in situ to yield the oxazolidinone core.
Procedure :
-
Carbamate Formation :
-
Cyclization :
Advantages :
One-Pot and Telescoped Processes
Integrated Azide Reduction and Acetylation
A telescoped synthesis avoids isolating unstable intermediates. After cyclization to 6a , the azide is directly reduced using hydrogen and 10% Pd/C, followed by acetylation with acetic anhydride.
Optimized Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide Reduction | H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 1 h | 95 |
| Acetylation | Ac₂O (1.2 equiv), Et₃N (2.0 equiv), 0°C | 92 |
Purity : Final product achieves >99.5% HPLC purity and e.e. ≥99.6%.
Purification and Characterization
Flash Column Chromatography
Crude oxazolidinone products are purified using ethyl acetate/hexane (0.5:9.5) gradients, removing unreacted amines and azide byproducts.
Spectroscopic Data
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Safety Concerns | Cost Efficiency |
|---|---|---|---|---|
| Classical Palladium Route | 70–75 | 98.5 | High (NaN₃, H₂) | Low |
| Chiral Chloroformate Route | 83–86 | 99.8 | Moderate (chloroformates) | Moderate |
| One-Pot Process | 87–90 | 99.6 | Low (no isolated intermediates) | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the phenyl group, potentially yielding various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions that favor substitution on the phenyl ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its antimicrobial and anticancer properties. Its structural features enable it to inhibit the growth of certain pathogens or cancer cells.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group and the morpholine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolidinones are a versatile class of heterocyclic compounds with diverse applications, ranging from antibiotics to synthetic intermediates. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, pharmacological relevance, and research findings.
Structural Analogues and Derivatives
Linezolid and Its Derivatives
- Linezolid (CAS: 165800-03-3): A synthetic antibiotic with an (S)-configured oxazolidinone core, a 3-fluoro-4-morpholinophenyl group, and an acetamide substituent. It inhibits bacterial protein synthesis and is effective against methicillin-resistant Staphylococcus aureus (MRSA) .
- Desacetyllinezolid (CAS: 149524-42-5): A Linezolid metabolite lacking the acetamide group. It retains the (S)-5-aminomethyl substituent and morpholinophenyl group but shows reduced antibacterial activity compared to Linezolid .
- (5R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS: 168828-82-8): Features a hydroxymethyl group instead of aminomethyl. This structural difference reduces its antimicrobial potency but enhances solubility, making it a candidate for prodrug development .
Hydrochloride Salt Derivatives
- 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride (CAS: 898543-06-1): A hydrochloride salt derivative with an additional morpholinone ring. This modification improves crystallinity and stability, facilitating its use in industrial research .
Nitrofuran Metabolites
- AMOZ (3-amino-5-(4-morpholinylmethyl)-1,3-oxazolidin-2-one): A metabolite of nitrofuran antibiotics. While structurally similar to the target compound, AMOZ lacks the phenyl group and is associated with toxicity and carcinogenicity .
Key Structural and Functional Differences
Table 1: Comparative Analysis of Oxazolidinone Derivatives
Biological Activity
(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one, also known as Desacetyllinezolid, is a compound that has garnered attention for its biological activity, particularly in the field of antibacterial research. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (5S)-5-(aminomethyl)-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one
- Molecular Formula : C14H18FN3O3
- Molecular Weight : 295.31 g/mol
- CAS Number : 952288-54-9
The compound features an oxazolidinone core structure, which is significant in its antimicrobial activity. The presence of the morpholine ring enhances its solubility and bioavailability.
Antibacterial Properties
Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria. A study conducted on synthesized oxazolidinones showed that this compound demonstrated significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Minimum Inhibitory Concentrations (MICs) :
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.5 |
| Bacillus subtilis | 2.25 |
| Pseudomonas aeruginosa | 19.98 |
These findings suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains, consistent with the behavior of its parent compound, linezolid .
The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis .
Case Studies and Research Findings
- Antimicrobial Evaluation : A comprehensive study evaluated various synthesized oxazolidinones, including this compound. The results indicated that this compound exhibited a comparable potency to linezolid against S. aureus, with an MIC of 4.5 µM compared to linezolid's MIC of approximately 5.9 µM .
- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models developed during the research indicated a strong correlation between structural features of the compound and its antibacterial activity. The models achieved values of 0.926 for S. aureus and 0.915 for B. subtilis, suggesting that specific molecular modifications could enhance activity further .
- Herbicidal Activity : Interestingly, research has also explored the herbicidal properties of oxazolidinone derivatives, indicating that these compounds can inhibit chloroplast translation in plants, leading to their death. This dual functionality opens avenues for further exploration in agricultural applications .
Q & A
Basic: What synthetic methodologies are established for preparing (S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one?
The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. A common route includes:
Ring-opening of aziridines : Reacting aziridine derivatives with CO₂ or carbonyl equivalents to form the oxazolidinone core .
Morpholine substitution : Introducing the 4-morpholinophenyl group via nucleophilic aromatic substitution or coupling reactions under inert atmospheres .
Aminomethyl functionalization : Protecting the aminomethyl group (e.g., using trityl or azide intermediates) followed by deprotection under acidic or reductive conditions .
Key conditions include sulfolane as a solvent, sodium iodide as a catalyst (110°C, 20h), and final HCl treatment in ethanol (50°C, 2h) .
Basic: How is stereochemical integrity ensured during synthesis?
The (S)-configuration at the 5-aminomethyl position is critical. Methods include:
- Chiral auxiliaries : Fluorinated oxazolidinones (e.g., (4S,5R)-configured auxiliaries) guide asymmetric induction during ring formation .
- X-ray crystallography : Used to confirm absolute configuration, as demonstrated for structurally related oxazolidinones (e.g., compound 245 in ) .
- Chiral HPLC or NMR : Enantiomeric excess is monitored using chiral columns or Mosher’s acid derivatives .
Advanced: How can contradictory NMR data for oxazolidinone derivatives be resolved?
Contradictions often arise from dynamic processes (e.g., ring puckering) or solvent effects. Strategies include:
- Variable-temperature (VT) NMR : Identifies conformational exchange by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns spatial proximities (e.g., distinguishing morpholine proton environments) .
- Computational modeling : DFT calculations predict chemical shifts and coupling constants to validate experimental data .
For example, used X-ray data to resolve ambiguities in fluorinated oxazolidinone assignments .
Advanced: What reaction conditions optimize yield for key intermediates?
Optimization focuses on:
- Solvent selection : Sulfolane enhances reactivity in SNAr reactions due to its high polarity and thermal stability (50–110°C) .
- Catalyst screening : Sodium iodide accelerates aziridine ring-opening, while palladium catalysts improve coupling efficiency for morpholine introduction .
- Protection-deprotection strategies : Azide intermediates (e.g., (R)-5-(azidomethyl) derivatives) prevent side reactions during aminomethyl functionalization, with Staudinger reactions yielding >90% purity .
reports a 72-hour reaction at 50°C under inert atmosphere for optimal morpholine incorporation .
Basic: What analytical techniques confirm structural identity?
- LC-MS : Monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 295.31 for the free base) and detects impurities .
- FT-IR : Validates carbonyl stretches (C=O at ~1750 cm⁻¹) and morpholine C-O-C vibrations .
- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C₁₄H₁₇N₃O₄·HCl requires C 51.30%, H 5.53%, N 12.81%) .
Advanced: How does the compound’s bioactivity relate to its structure?
As a desacetyl derivative of linezolid, its antibacterial activity stems from:
- Oxazolidinone core : Inhibits bacterial ribosome assembly by binding to the 50S subunit .
- Morpholinophenyl group : Enhances pharmacokinetic properties via improved solubility and target affinity .
- Aminomethyl side chain : Critical for binding to ribosomal RNA; modifications here reduce potency .
highlights its role as Linezolid Related Compound C, with studies comparing MIC values against Gram-positive pathogens .
Advanced: What are limitations in current synthetic protocols?
- Low scalability : Multi-step protection strategies (e.g., trityl groups) complicate large-scale synthesis .
- Byproduct formation : Competing ring-opening or over-alkylation requires rigorous purification (e.g., silica gel chromatography) .
- Degradation risks : Prolonged heating (>50°C) may degrade morpholine or oxazolidinone moieties, necessitating controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
